molecular formula C14H15ClN4O2 B2821908 1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1172477-16-5

1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2821908
CAS No.: 1172477-16-5
M. Wt: 306.75
InChI Key: FVJNGMTWZGWYSD-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorinated aromatic ring, a pyridazinone moiety, and a urea linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 3-chloro-2-methylbenzene, undergoes nitration to form 3-chloro-2-methyl-4-nitrobenzene, followed by reduction to yield 3-chloro-2-methyl-4-aminobenzene.

    Urea Formation: The amine group of 3-chloro-2-methyl-4-aminobenzene reacts with an isocyanate derivative to form the corresponding urea compound.

    Pyridazinone Introduction: The urea compound is then reacted with a pyridazinone derivative under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

Uniqueness

1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, also known by its CAS number 946215-21-0, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H18_{18}ClN3_{3}O. It features a chlorinated aromatic ring and a pyridazine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC16_{16}H18_{18}ClN3_{3}O
Molecular Weight319.79 g/mol
CAS Number946215-21-0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in critical signaling pathways. For instance, compounds with similar structures have been shown to interfere with vascular endothelial growth factor (VEGF) signaling, which is crucial in angiogenesis and tumor growth .

Potential Mechanisms:

  • VEGF Inhibition : Similar compounds have demonstrated the ability to inhibit VEGF-induced cell proliferation and migration, suggesting a potential role in anti-cancer therapies.
  • Enzyme Inhibition : The compound may act as an inhibitor of various kinases involved in cellular signaling pathways.

Antitumor Activity

Research has indicated that derivatives of pyridazine compounds exhibit antitumor properties. For example, studies have shown that certain pyridazine derivatives can inhibit tumor growth in vivo by affecting angiogenesis and tumor cell proliferation.

Anti-inflammatory Effects

Some studies suggest that compounds with similar structures may possess anti-inflammatory properties by inhibiting lipoxygenase pathways, which are involved in the synthesis of pro-inflammatory mediators.

Antimicrobial Properties

There is emerging evidence that pyridazine derivatives can exhibit antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Studies

  • In Vivo Antitumor Study : A study involving a mouse model showed that administration of a related pyridazine compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to reduced angiogenesis as evidenced by decreased microvessel density .
  • In Vitro Cell Proliferation Assay : In human cancer cell lines, the compound exhibited dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent. The IC50 values were determined through MTT assays, indicating effective concentrations for therapeutic application.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c1-10-11(15)4-2-5-12(10)18-14(21)16-8-9-19-13(20)6-3-7-17-19/h2-7H,8-9H2,1H3,(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJNGMTWZGWYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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